Chemoselective Dual Derivatization Enabled by Orthogonal 4-Aminomethyl and 3-Carboxylic Acid Handles
4-(Aminomethyl)-1H-indazole-3-carboxylic acid uniquely combines a primary aliphatic amine (aminomethyl at C4) and a carboxylic acid (at C3) on the indazole core, enabling sequential, chemoselective derivatization without protecting group manipulation . In contrast, the parent compound 1H-Indazole-3-carboxylic acid (CAS 4498-67-3) possesses only a carboxylic acid handle, limiting its utility to single-point derivatization. The positional isomer 5-(Aminomethyl)-1-methyl-1H-indazole-3-carboxylic acid features an N1-methyl group that blocks N-functionalization strategies commonly employed in kinase inhibitor optimization, specifically within the 1H-indazole-3-carboxamide class highlighted in GSK-3 inhibitor development [1].
| Evidence Dimension | Number of orthogonally addressable functional groups for sequential synthesis |
|---|---|
| Target Compound Data | 2 reactive handles: primary amine (4-CH₂NH₂) + carboxylic acid (3-COOH) on a free N1-H indazole core |
| Comparator Or Baseline | 1H-Indazole-3-carboxylic acid (4498-67-3): 1 handle (3-COOH only). 5-(Aminomethyl)-1-methyl-1H-indazole-3-carboxylic acid (1783793-53-2): 2 handles but with blocked N1 (methylated), preventing amide/urea formation at N1. |
| Quantified Difference | 2 vs. 1 handle for 1H-Indazole-3-carboxylic acid; preserved N1-H availability vs. 5-substituted N1-methyl comparator |
| Conditions | Structural analysis of functional groups based on chemical structure; N1-H availability validated by known SAR of 1H-indazole-3-carboxamide GSK-3 inhibitors [1]. |
Why This Matters
For procurement decisions in medicinal chemistry programs (e.g., PROTAC linker attachment or fragment growing), the presence of two orthogonally reactive handles with a free N1-H provides greater synthetic versatility without additional protection/deprotection steps, reducing synthesis time and cost compared to mono-functional or N1-blocked alternatives.
- [1] Ombrato, R., et al. (2020). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Med. Chem. Lett., 11(5), 825–831. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC7236279/ View Source
